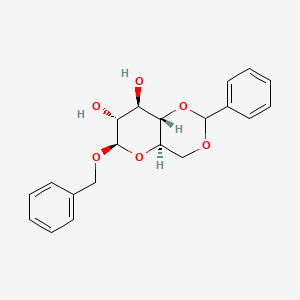

Benzyl 4,6-O-benzylidene-b-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” is a multifaceted compound with significant potential in drug research and development . It is particularly useful in the growth of anti-inflammatory compounds . It has been used to study a multitude of ailments, including cancer .

Synthesis Analysis

The synthesis of “Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” involves the use of benzylidene acetals as protecting groups in carbohydrate chemistry . The main advantage of benzylidene acetal is the ability for regioselective openings . 4,6-benzylidene acetal can be opened selectively under reductive conditions to yield either free 4-OH or 6-OH .

Molecular Structure Analysis

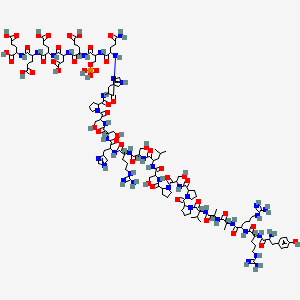

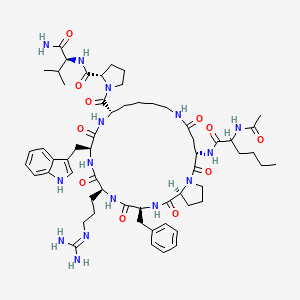

The molecular formula of “Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” is C20H22O6 . Its average mass is 358.385 Da and its monoisotopic mass is 358.141632 Da .

Chemical Reactions Analysis

The chemical reactions involving “Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” are primarily associated with its role as a protecting group in carbohydrate chemistry . The 4,6-benzylidene acetal can be selectively opened under reductive conditions .

Scientific Research Applications

Glycosylation Studies

This compound plays a significant role in the study of glycosylations, specifically thioglycoside-based glycosylations . It’s used to understand the influence of different protecting groups on the stereochemical outcome of these reactions .

Synthesis of Different Sugars

“Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” is used as a chiral building block and an important intermediate in the preparation of different sugars . This makes it a crucial component in carbohydrate chemistry.

Pharmaceutical Research

This compound is used as an intermediate in pharmaceutical research . It’s involved in the synthesis of various drug molecules, contributing to the development of new therapeutic agents.

Anti-inflammatory Compounds

It’s particularly valuable in the growth of anti-inflammatory compounds . This suggests its potential use in the development of treatments for conditions involving inflammation.

Acetal/Ketal Group Manipulation

The compound is used in studies involving the cleavage of acetal/ketal groups . Specifically, it’s used in experiments exploring the efficient removal of these groups with the assistance of certain chemicals .

Selective Protection and Deprotection

In the synthesis of orthogonally protected glycosyl building blocks, which are key in the synthesis of oligosaccharides, this compound is used for selective protection and deprotection . This involves the manipulation of the 4,6-O-benzylidene group, making it a valuable tool in the field of glycochemistry .

Mechanism of Action

Target of Action

Benzyl 4,6-O-benzylidene-b-D-glucopyranoside is a chiral building block and an important intermediate in the preparation of various sugars . .

Mode of Action

The compound is involved in regioselective reductive openings of the 4,6-O-benzylidene-type acetals of hexopyranosides to the corresponding benzyl-type ethers, which are important methods in carbohydrate chemistry . This transformation requires a hydride donor reagent in combination with a protic or a Lewis acid .

Biochemical Pathways

The compound plays a significant role in the synthesis of various sugars, indicating its involvement in carbohydrate chemistry . .

Result of Action

Benzyl 4,6-O-benzylidene-b-D-glucopyranoside is esteemed for its multifaceted attributes with its indispensability arising within drug research and development, specifically nurturing the growth of anti-inflammatory compounds . .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , indicating that temperature can affect its stability.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4aR,6R,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18-,19?,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJLVYJUXVHIJN-YMUIMLINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4,6-O-benzylidene-b-D-glucopyranoside | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.